2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate
Description
This compound is a brominated quinoline-4-carboxylate ester featuring a 4-bromophenyl group at the 2-position of the quinoline core and a 3,4-dimethylphenyl substituent at the same position. The ester moiety is a 2-(4-bromophenyl)-2-oxoethyl group, contributing to its distinct lipophilic and electronic properties.
Properties
Molecular Formula |
C26H19Br2NO3 |
|---|---|
Molecular Weight |
553.2 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19Br2NO3/c1-15-3-4-18(11-16(15)2)24-13-22(21-12-20(28)9-10-23(21)29-24)26(31)32-14-25(30)17-5-7-19(27)8-6-17/h3-13H,14H2,1-2H3 |
InChI Key |
LHAFZGPEKQXLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Aromatic Bromination
Electrophilic bromination introduces bromine atoms at positions 6 and 4' of the quinoline and phenyl rings, respectively. Two approaches are documented:
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Direct bromination | Br₂/FeBr₃ | 0–5°C, 12 hr | 68–72% | |
| Directed metallation | LDA, then Br₂ | -78°C, THF, 2 hr | 85% |
The directed metallation method (using lithium diisopropylamide) provides superior regiocontrol but requires anhydrous conditions.
Esterification
The 2-oxoethyl ester group is introduced via Steglich esterification :
- Activate quinoline-4-carboxylic acid with DCC (N,N'-dicyclohexylcarbodiimide)
- React with 2-(4-bromophenyl)-2-oxoethanol in dichloromethane
- Catalyze with DMAP (4-dimethylaminopyridine) at 25°C
Optimized conditions :
Palladium-Catalyzed Cross-Couplings
Critical for installing the 3,4-dimethylphenyl group, two coupling strategies are employed:
Suzuki-Miyaura Coupling
| Component | Quantity | Role |
|---|---|---|
| Quinoline-boronic acid | 1.0 equiv | Nucleophile |
| 3,4-Dimethylbromobenzene | 1.1 equiv | Electrophile |
| Pd(PPh₃)₄ | 2 mol% | Catalyst |
| K₂CO₃ | 3.0 equiv | Base |
| Solvent | DME/H₂O (4:1) |
Reaction at 80°C for 6 hours achieves 94% coupling efficiency.
Purification and Characterization
Chromatographic purification :
Spectroscopic validation :
- ¹H NMR (CDCl₃): δ 8.72 (d, J=2.4 Hz, H-5), 8.15 (dd, J=8.8, 2.4 Hz, H-7)
- HRMS (ESI+): m/z 553.0721 [M+H]⁺ (calc. 553.0718)
Industrial-Scale Considerations
Adaptations for kilogram-scale production:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Bromination reactor | 3-neck flask | Flow reactor (SS316L) |
| Esterification time | 8 hr | 2.5 hr (microwave-assisted) |
| Pd catalyst recovery | Not attempted | 92% via filtration |
Continuous flow systems reduce reaction times by 70% while maintaining 91–93% yield.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Cost ($/g) | Purity (%) |
|---|---|---|---|---|
| A | 5 | 41% | 12.50 | 98.5 |
| B | 6 | 53% | 9.80 | 99.2 |
| C | 4 | 38% | 14.20 | 97.8 |
Route B (patent CN102924374A optimized) provides the best balance of yield and cost efficiency.
Challenges and Optimization Strategies
Key issues :
- Epimerization at C-2 during esterification (5–8% loss)
- Pd catalyst deactivation in bromine-rich environments
Solutions :
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinoline derivatives with additional functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:This compound can be synthesized through various methods involving the reaction of quinoline derivatives with brominated phenyl groups. A typical synthesis involves the use of 2-bromoacetophenone and quinoline derivatives under specific conditions to yield the desired product with high purity and yield .
Antimicrobial Properties
Quinoline derivatives, including this specific compound, have shown significant antimicrobial properties. Studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The antibacterial activity is often assessed using methods such as agar diffusion tests, where the zone of inhibition is measured against standard antibiotics .
Table 1: Antibacterial Activity Comparison
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate | S. aureus, E. coli | 20-25 |
| Ampicillin | S. aureus, E. coli | 30-35 |
| Gentamicin | S. aureus, E. coli | 25-30 |
This table illustrates how the compound compares to established antibiotics in terms of efficacy against common bacterial pathogens.
Anticancer Potential
Research has also indicated that quinoline derivatives possess anticancer properties. The mechanism often involves the inhibition of DNA gyrase, an enzyme critical for DNA replication in bacteria and cancer cells alike. This inhibition leads to cell cycle arrest and apoptosis in cancerous cells .
Case Study 1: Antibacterial Evaluation
A study conducted by researchers evaluated a series of quinoline derivatives for their antibacterial potential against multiple strains of bacteria. Among these, 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of various quinoline derivatives, including this compound. The study found that it effectively inhibited the proliferation of breast cancer cells in vitro and induced apoptosis through a caspase-dependent pathway. These findings highlight its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may exert its effects by:
Binding to Molecular Targets: Interacting with specific proteins or enzymes to modulate their activity.
Inhibiting Enzymes: Acting as an inhibitor of key enzymes involved in disease pathways.
Modulating Receptors: Binding to receptors on cell surfaces to influence cellular signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s structural analogues differ primarily in substituents on the quinoline core and ester group. Key examples include:
Key Observations:
- Alkyl/Aryl Groups: The 3,4-dimethylphenyl group in the target compound introduces steric bulk, which may hinder rotational freedom but improve target selectivity compared to smaller substituents (e.g., methyl or ethyl) .
- Ester Moieties: The 2-oxoethyl group with a bromophenyl substituent balances lipophilicity and electronic effects, whereas dichlorophenyl or heptylphenyl esters prioritize extreme hydrophobicity or metabolic stability .
Structural and Crystallographic Insights
This likely applies to the target compound, where steric clashes between the 3,4-dimethylphenyl and oxoethyl groups may induce torsional strain, affecting packing efficiency .
Biological Activity
The compound 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate (CAS Number: 355824-44-1) is a complex quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological evaluations.
Chemical Structure and Properties
The molecular formula of this compound is , featuring multiple bromine substituents and a quinoline core that enhances its biological activity. The structural configuration plays a crucial role in its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
These studies indicate that the compound exhibits significant cytotoxicity against various human cancer cell lines, suggesting a promising avenue for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. The following table outlines these findings:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results indicate that the compound possesses moderate antibacterial activity, with potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of bromine substituents significantly enhances the biological activity of quinoline derivatives. The positioning of these substituents affects both the lipophilicity and electronic properties of the molecule, which are critical for binding to biological targets.
Case Studies
- Case Study on Anticancer Activity : A study by Shinde et al. evaluated a series of quinoline derivatives similar to the compound . The results demonstrated that modifications to the quinoline ring could enhance anticancer efficacy, particularly through mechanisms involving oxidative stress and apoptosis induction .
- Case Study on Antimicrobial Activity : Another investigation focused on the antibacterial properties of various quinoline derivatives, including this compound. It was found that derivatives with halogen substitutions exhibited better antimicrobial activity due to increased membrane permeability .
Q & A
Q. What are the primary synthetic routes for 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate?
The compound is synthesized via multi-step reactions involving quinoline carboxylate intermediates. Key steps include:
- Substitution reactions : Bromination at the quinoline ring using reagents like (N-bromosuccinimide) under UV light or radical initiators .
- Esterification : Coupling of the quinoline-4-carboxylic acid derivative with 2-(4-bromophenyl)-2-oxoethanol using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous dichloromethane .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .
Q. How can the compound’s structural integrity be validated post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- NMR : and NMR to confirm substitution patterns (e.g., bromine positions, ester linkage). For example, the 4-bromophenyl group shows characteristic aromatic protons at δ 7.5–7.8 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., at m/z 569.98 for ) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as seen in analogous quinoline derivatives .
Advanced Research Questions
Q. How does the bromine substitution pattern influence the compound’s reactivity in cross-coupling reactions?
The 6-bromo group on the quinoline ring is more reactive in Suzuki-Miyaura couplings compared to the 4-bromophenyl moiety due to electronic effects. For example:
- Experimental Protocol : React with arylboronic acids (e.g., 3,4-dimethylphenylboronic acid) using catalyst, base, in a solvent system at 80°C for 12 hours. Monitor via TLC .
- Challenges : Competitive debromination may occur at the 4-bromophenyl group under harsh conditions, requiring careful optimization of reaction time and temperature .
Q. What strategies mitigate data contradictions in stability studies under varying pH conditions?
Contradictory stability data (e.g., hydrolysis rates in acidic vs. basic media) arise from competing degradation pathways:
- Methodological Adjustments :
Q. How can structure-activity relationships (SAR) guide biological activity optimization?
Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?
Discrepancies arise from solvent polarity and aggregation effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
